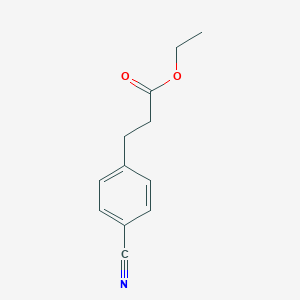![molecular formula C11H12N2 B058546 6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole CAS No. 116866-62-7](/img/structure/B58546.png)
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole, commonly known as THBB, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. THBB is a bicyclic compound that contains a benzimidazole ring fused with a benzene ring. This compound has a unique structure that makes it a promising candidate for various applications, including drug discovery, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of THBB is not fully understood. However, studies have shown that THBB inhibits the activity of protein kinases, which are enzymes that regulate various cellular processes. THBB has been shown to inhibit the activity of several protein kinases, including PI3K, AKT, and mTOR. These enzymes play a critical role in cell growth, proliferation, and survival. Inhibition of these enzymes by THBB leads to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
THBB has been shown to have several biochemical and physiological effects. Studies have shown that THBB inhibits the activity of protein kinases, which play a critical role in various cellular processes. THBB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, THBB has been found to have anti-inflammatory and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
THBB has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. THBB has also been shown to be stable under various conditions, making it suitable for long-term storage. However, THBB has some limitations, including its solubility, which can vary depending on the solvent used. THBB is also sensitive to light and air, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for THBB research. One area of interest is the development of THBB derivatives with improved potency and selectivity. Another area of interest is the use of THBB in combination with other drugs to enhance their efficacy. THBB has also been studied for its potential applications in material science, including the development of new polymers and materials. Further research is needed to fully understand the mechanism of action of THBB and its potential applications in various fields.
Synthesemethoden
THBB can be synthesized using various methods, including the one-pot reaction of o-phenylenediamine with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. Another method involves the reaction of o-phenylenediamine with maleic anhydride in the presence of a Lewis acid catalyst. These methods have been optimized to produce THBB in high yield and purity.
Wissenschaftliche Forschungsanwendungen
THBB has been studied extensively for its potential applications in drug discovery. Studies have shown that THBB exhibits anti-tumor, anti-inflammatory, and anti-viral activities. It has also been found to be a potent inhibitor of protein kinases, which play a critical role in various cellular processes. THBB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
116866-62-7 |
|---|---|
Produktname |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole |
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h5-7H,1-4H2,(H,12,13) |
InChI-Schlüssel |
NMLKXWRLLXLMDG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2N=CN3 |
Kanonische SMILES |
C1CCC2=C(C1)C=CC3=C2N=CN3 |
Synonyme |
1H-Naphth[1,2-d]imidazole,6,7,8,9-tetrahydro-(6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






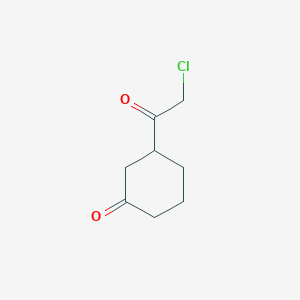
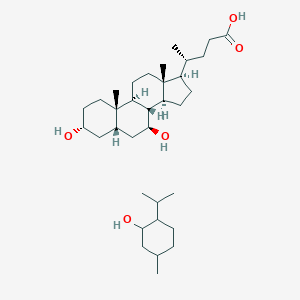
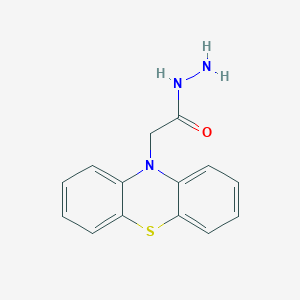
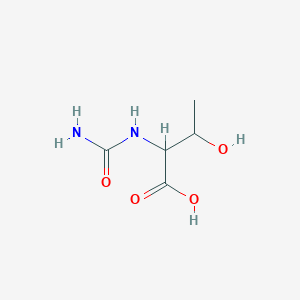
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
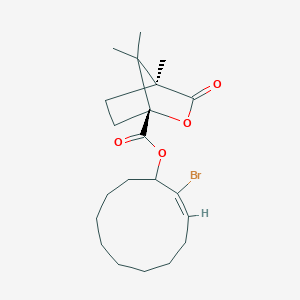

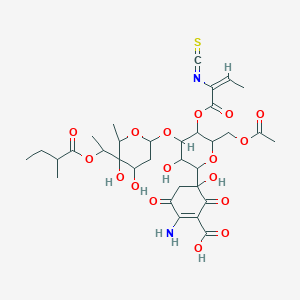
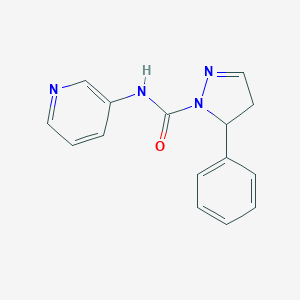
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
